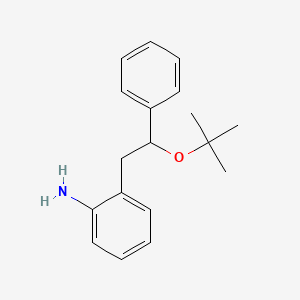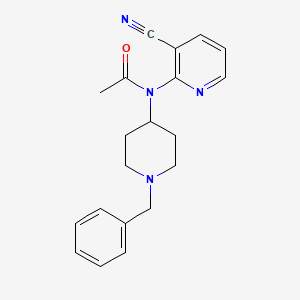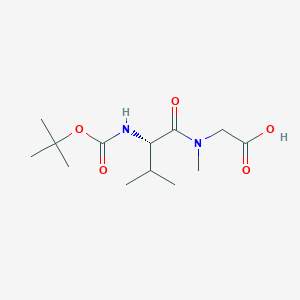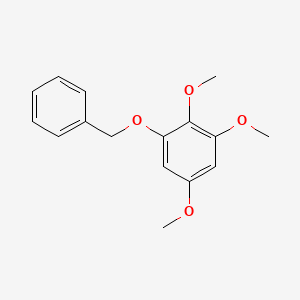![molecular formula C18H22O2 B14181402 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol CAS No. 922165-51-3](/img/structure/B14181402.png)
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol is an organic compound with the molecular formula C₁₈H₂₂O₂ It is characterized by a naphthalene ring substituted with a cyclohexylmethyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol typically involves the following steps:
Formation of the Cyclohexylmethyl Intermediate: The cyclohexylmethyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile, such as benzyl chloride.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the source of the hydroxymethyl group.
Naphthalene Ring Substitution: The final step involves the substitution of the naphthalene ring with the cyclohexylmethyl and hydroxymethyl groups. This can be achieved through a Friedel-Crafts alkylation reaction using an appropriate catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the naphthalene ring to a tetralin derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of tetralin derivatives
Substitution: Formation of various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of tubulin polymerization, which affects microtubule assembly and cell division . This mechanism is particularly relevant in the context of its anticancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-2-ol
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-3-ol
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-4-ol
Uniqueness
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
922165-51-3 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-[[1-(hydroxymethyl)cyclohexyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H22O2/c19-13-18(10-4-1-5-11-18)12-15-9-8-14-6-2-3-7-16(14)17(15)20/h2-3,6-9,19-20H,1,4-5,10-13H2 |
InChI-Schlüssel |
KQKUKCQRMMNIGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC2=C(C3=CC=CC=C3C=C2)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)



![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)


![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)

![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
